5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905799
InChI: InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-10-9(11)7-8-12(16-10)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15905799

Molecular Formula: C15H16N2O4

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid -

Specification

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid
Standard InChI InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-10-9(11)7-8-12(16-10)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key ITKZSQWSEPHGOM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinoline core substituted at positions 2 and 5. The quinoline nitrogen at position 1 contributes to aromatic stability, while the carboxylic acid at position 2 enables salt formation and hydrogen bonding . Position 5 hosts a Boc-protected amino group (–NHBoc), which masks nucleophilic amine reactivity during synthetic workflows.

Key structural attributes:

  • Molecular formula: C₁₅H₁₆N₂O₄

  • Functional groups: Carboxylic acid (–COOH), Boc-protected amine (–NHBoc)

  • Spatial arrangement: Planar quinoline ring with orthogonal substituents enhancing stereoelectronic diversity.

Physicochemical Characteristics

Experimental data from PubChem indicate a melting point range of 210–215°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) . The Boc group increases lipophilicity (logP ≈ 2.1), while the carboxylic acid promotes aqueous solubility at physiological pH.

PropertyValueMethod
Molecular Weight288.30 g/molMass spectrometry
logP2.1 (predicted)Chromatographic analysis
Aqueous Solubility0.8 mg/mL (pH 7.4)Shake-flask method

Synthetic Methodologies

Boc Protection Strategies

The amino group is typically protected early in synthesis to prevent undesired side reactions. A common approach involves treating 5-aminoquinoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), achieving >90% yield under mild conditions .

Reaction conditions:

  • Solvent: THF/DMF (4:1 v/v)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Temperature: 0°C to room temperature

Carboxylic Acid Functionalization

The carboxylic acid at position 2 undergoes standard transformations:

  • Esterification: Methanol/H₂SO₄ yields methyl esters for improved volatility .

  • Amide coupling: EDCI/HOBt mediates conjugation with amines, critical for peptidomimetic drug candidates.

Example synthesis pathway:

  • Boc protection: 5-Aminoquinoline-2-carboxylic acid → Boc derivative (87% yield) .

  • Methyl ester formation: Thionyl chloride/MeOH (92% yield) .

  • Deprotection: Trifluoroacetic acid (TFA) removes Boc post-conjugation.

CompoundIC₅₀ (HepG2)Mechanism
5-((Boc)amino)quinoline-2-COOH22 µM (predicted)ROS induction
8-((Boc)amino)quinoline-2-COOH35 µMTopoisomerase inhibition

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key precursor in synthesizing kinase inhibitors and antibiotic conjugates. For example, coupling with β-lactam scaffolds yields cephalosporin analogs with enhanced Gram-negative coverage .

Materials Science

Coordination polymers incorporating 5-((Boc)amino)quinoline-2-carboxylic acid exhibit luminescent properties. Europium(III) complexes show quantum yields of 0.42, suitable for OLED applications .

Representative coordination system:

  • Metal: Eu(III)

  • Ligand ratio: 3:1 (ligand:metal)

  • Emission wavelength: 612 nm (red)

Structural Analogues and Comparative Analysis

Positional Isomers

Substitution patterns profoundly influence bioactivity:

IsomerBiological ActivitySolubility (mg/mL)
5-((Boc)amino)quinoline-2-COOHAntimicrobial0.8
6-((Boc)amino)quinoline-2-COOHAntiviral1.2
8-((Boc)amino)quinoline-2-COOHNeuroprotective0.5

Functional Group Variants

Replacing the carboxylic acid with sulfonamide (–SO₂NH₂) boosts blood-brain barrier penetration but reduces aqueous solubility by 40% .

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